Clonixin lysinate is classified as an organoammonium salt formed by the reaction of clonixin with L-lysine. Its chemical formula is , with a molecular weight of approximately 408.88 g/mol. The compound is recognized for its role as a non-narcotic analgesic and anti-inflammatory agent, inhibiting both cyclooxygenase and lipoxygenase pathways, which are crucial in the biosynthesis of prostaglandins and leukotrienes .
The synthesis of clonixin lysinate typically involves the following steps:
This method allows for the production of clonixin lysinate with high purity and efficacy.
The molecular structure of clonixin lysinate can be described as follows:
The structural formula can be represented using SMILES notation: NCCCC[C@H](N)C(O)=O.CCc1c(Cl)cccc1Nc1ncccc1C(O)=O
.
Clonixin lysinate participates in several chemical reactions typical of NSAIDs:
These reactions underline the compound's efficacy in alleviating pain and inflammation.
The mechanism of action for clonixin lysinate involves:
This dual action enhances its therapeutic profile for managing various pain conditions.
Clonixin lysinate exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceuticals.
Clonixin lysinate has multiple scientific applications:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5